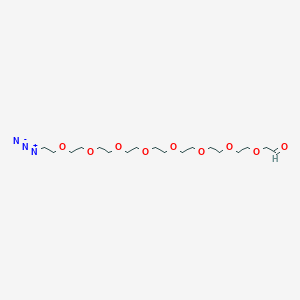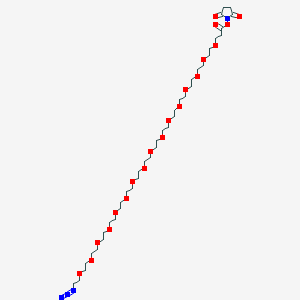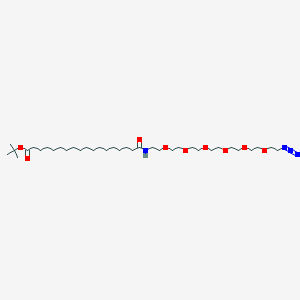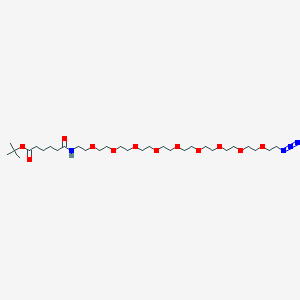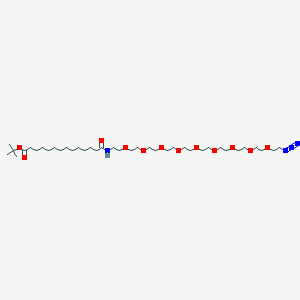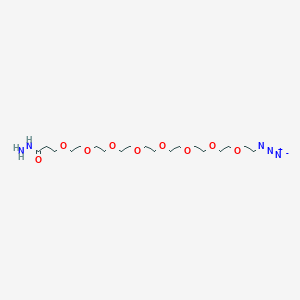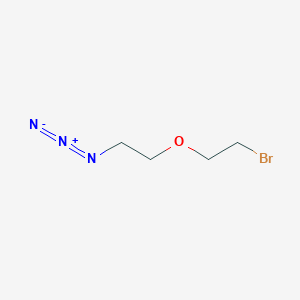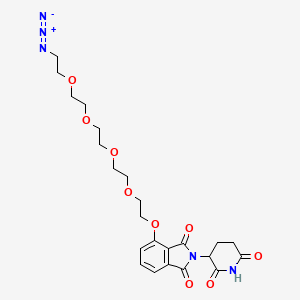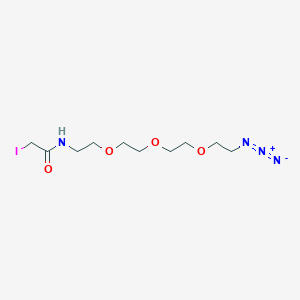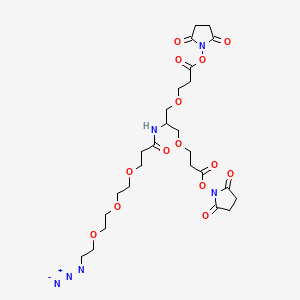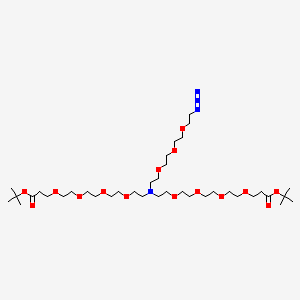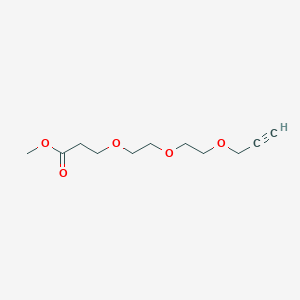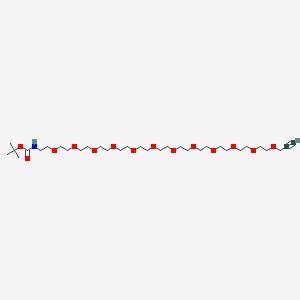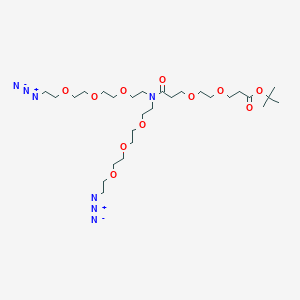
N-(Boc-PEG2)-N-bis(PEG3-azide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Boc-PEG2)-N-bis(PEG3-azide) is a compound that belongs to the class of Boc-protected polyethylene glycol (PEG) linkers. The compound features a Boc-protected amine group and azide groups, which are commonly used in click chemistry reactions. The hydrophilic PEG spacers enhance the solubility of the compound in aqueous media, making it useful in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG2)-N-bis(PEG3-azide) typically involves the following steps:
Protection of Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group under mild acidic conditions.
PEGylation: The protected amine is then reacted with PEG2 (polyethylene glycol with two ethylene glycol units) to form the Boc-PEG2 intermediate.
Azidation: The PEG3 (polyethylene glycol with three ethylene glycol units) is functionalized with azide groups, which are then attached to the Boc-PEG2 intermediate to form the final compound.
Industrial Production Methods
Industrial production of N-(Boc-PEG2)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.
Quality Control: Analytical methods like NMR, HPLC, and mass spectrometry are employed to verify the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Boc-PEG2)-N-bis(PEG3-azide) undergoes several types of chemical reactions, including:
Click Chemistry: The azide groups participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Deprotection: The Boc group can be deprotected under acidic conditions to generate a free amine group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used in the presence of alkynes to facilitate the cycloaddition reaction.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Triazoles: Formed from the click chemistry reaction between azides and alkynes.
Free Amine: Generated after the deprotection of the Boc group.
Scientific Research Applications
N-(Boc-PEG2)-N-bis(PEG3-azide) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and peptides.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of PEGylated compounds to improve solubility and stability.
Mechanism of Action
The mechanism of action of N-(Boc-PEG2)-N-bis(PEG3-azide) involves:
Click Chemistry: The azide groups react with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages.
Deprotection: The Boc group is removed under acidic conditions to expose the amine group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc-PEG2-Bromide: Contains a Boc-protected amine and a bromide group, used in nucleophilic substitution reactions.
t-Boc-N-amido-PEG2-CH2CO2H: Features a Boc-protected amine and a carboxyl group, used as a crosslinker in bioconjugation.
Uniqueness
N-(Boc-PEG2)-N-bis(PEG3-azide) is unique due to its dual functionality, combining a Boc-protected amine and azide groups. This allows it to participate in both click chemistry and amine-based reactions, making it highly versatile for various applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[3-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O11/c1-28(2,3)46-27(37)5-11-39-17-16-38-10-4-26(36)35(8-14-42-20-24-44-22-18-40-12-6-31-33-29)9-15-43-21-25-45-23-19-41-13-7-32-34-30/h4-25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYUXLBOVCGLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
